N-Acetyl-2,4-difluoro-L-phenylalanine
Description
Structure
3D Structure
Properties
CAS No. |
831191-81-2 |
|---|---|
Molecular Formula |
C11H11F2NO3 |
Molecular Weight |
243.21 g/mol |
IUPAC Name |
(2S)-2-acetamido-3-(2,4-difluorophenyl)propanoic acid |
InChI |
InChI=1S/C11H11F2NO3/c1-6(15)14-10(11(16)17)4-7-2-3-8(12)5-9(7)13/h2-3,5,10H,4H2,1H3,(H,14,15)(H,16,17)/t10-/m0/s1 |
InChI Key |
XIDWGOCXNHRGMT-JTQLQIEISA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=C(C=C(C=C1)F)F)C(=O)O |
Canonical SMILES |
CC(=O)NC(CC1=C(C=C(C=C1)F)F)C(=O)O |
Origin of Product |
United States |
Integration of N Acetyl 2,4 Difluoro L Phenylalanine into Peptides and Proteins for Research Applications
Site-Specific Genetic Incorporation of Fluorinated Phenylalanine Analogs
Genetic code expansion has emerged as a sophisticated method for incorporating ncAAs into proteins at specific positions. nih.gov This is achieved by repurposing a nonsense codon, typically the amber stop codon (UAG), to encode the desired ncAA. nih.govoregonstate.edu The core of this technology lies in the use of an orthogonal tRNA/aminoacyl-tRNA synthetase (aaRS) pair that is specific for the ncAA and does not interact with the host cell's endogenous translational machinery. oregonstate.edunih.gov
An orthogonal tRNA/aaRS pair consists of a transfer RNA (tRNA) that recognizes the amber stop codon and an aminoacyl-tRNA synthetase (aaRS) that specifically charges this tRNA with the ncAA of interest. nih.gov To be effective, this pair must be "orthogonal" to the host system, meaning the engineered synthetase should not recognize any endogenous tRNAs, and the engineered tRNA should not be a substrate for any endogenous synthetases. oregonstate.eduoregonstate.edu
The development of such pairs often starts with a known orthogonal pair, such as the tyrosyl-tRNA synthetase (TyrRS)/tRNATyr pair from Methanococcus jannaschii or the pyrrolysyl-tRNA synthetase (PylRS)/tRNAPyl pair from Methanosarcina species, which are commonly used for incorporating phenylalanine and lysine (B10760008) analogs, respectively. nih.gov Through techniques like directed evolution and rational design, the binding pocket of the aaRS is mutated to accommodate the specific fluorinated phenylalanine analog. psu.edu This process typically involves creating a library of mutant synthetases and using a selection process to identify variants that can efficiently and faithfully incorporate the target ncAA in response to an in-frame amber codon in a reporter gene, such as green fluorescent protein (GFP). oregonstate.eduoregonstate.edu
| Orthogonal System Component | Function | Key Considerations for Fluorinated Phenylalanine Analogs |
| Aminoacyl-tRNA Synthetase (aaRS) | Specifically recognizes and attaches the ncAA to the orthogonal tRNA. | The binding pocket must be engineered to accommodate the size and electronics of the difluorophenyl group. |
| Transfer RNA (tRNA) | Recognizes the repurposed codon (e.g., UAG amber codon) on the mRNA. | Must be a poor substrate for endogenous synthetases in the host organism. |
| Host Organism | Provides the cellular machinery for protein expression. | Must be able to uptake the supplemented ncAA. |
This table summarizes the key components and considerations in developing an orthogonal tRNA/aaRS system for incorporating fluorinated phenylalanine analogs.
Once a suitable orthogonal pair is developed, it can be used for non-canonical amino acid mutagenesis. This process involves two key plasmids being introduced into a host organism, such as E. coli. nih.gov The first plasmid carries the gene for the protein of interest, with an amber codon (TAG) engineered at the desired site for ncAA incorporation. nih.gov The second plasmid encodes the orthogonal tRNA/aaRS pair specific for the fluorinated phenylalanine analog. nih.gov
When these cells are cultured in a medium supplemented with N-Acetyl-2,4-difluoro-L-phenylalanine, the engineered aaRS charges the orthogonal tRNA with the ncAA. This charged tRNA then recognizes the UAG codon in the mRNA of the target protein and delivers the fluorinated analog to the ribosome for incorporation into the growing polypeptide chain. nih.gov This results in the production of a full-length protein where the amino acid at the specified position has been replaced by this compound. This technique has been successfully used to incorporate a variety of fluorinated phenylalanine analogs into proteins, enabling studies on protein stability, folding, and interactions. nih.govnih.gov
Chemical Peptide Synthesis Incorporating this compound
Chemical synthesis offers a direct and versatile route for incorporating this compound into peptides. This approach is not limited by the constraints of the cellular translational machinery and allows for the creation of peptides with various modifications.
Solid-Phase Peptide Synthesis (SPPS) is the most common method for chemically synthesizing peptides. nih.govnih.gov In the widely used Fmoc (9-fluorenylmethyloxycarbonyl) SPPS strategy, the peptide is assembled step-by-step on a solid support (resin). scielo.org.mx The process begins with the C-terminal amino acid attached to the resin. The synthesis cycle involves the deprotection of the N-terminal Fmoc group, followed by the coupling of the next Fmoc-protected amino acid. scielo.org.mxgoogle.com
To incorporate this compound, it would first need to be protected with an Fmoc group on its alpha-amino group. This Fmoc-N-Acetyl-2,4-difluoro-L-phenylalanine building block can then be used in a standard SPPS cycle.
Steps in a Typical Fmoc-SPPS Cycle for Incorporating this compound:
| Step | Procedure | Reagents |
| 1. Deprotection | Removal of the Fmoc protecting group from the N-terminus of the growing peptide chain on the resin. | 20% piperidine (B6355638) in a solvent like DMF. |
| 2. Washing | Removal of excess reagents and byproducts. | DMF, IPA, DCM. |
| 3. Coupling | Activation of the carboxyl group of Fmoc-N-Acetyl-2,4-difluoro-L-phenylalanine and its coupling to the deprotected N-terminus of the peptide-resin. | Coupling reagents (e.g., HBTU, HOBt, DIC) and a base (e.g., DIEA) in DMF. |
| 4. Washing | Removal of unreacted amino acid and coupling reagents. | DMF, IPA, DCM. |
This table outlines the iterative steps of a solid-phase peptide synthesis cycle for the incorporation of this compound.
This cycle is repeated for each amino acid in the sequence. Upon completion of the synthesis, the peptide is cleaved from the resin, and any side-chain protecting groups are removed. nih.gov
Solution-phase peptide synthesis (SPPS), or liquid-phase peptide synthesis (LPPS), involves the coupling of amino acids in a homogeneous reaction medium. google.com While less common for long peptides, it is a viable method for synthesizing shorter peptides or peptide fragments. In this approach, protected amino acids are coupled sequentially, and the intermediate products are often isolated and purified after each step. google.com
A critical consideration in both solid-phase and solution-phase synthesis is the potential for racemization, which can lead to the formation of diastereomers. During the activation of the carboxyl group of the incoming amino acid, there is a risk of losing the stereochemical integrity at the α-carbon. The choice of coupling reagents and reaction conditions is crucial to minimize this side reaction. For instance, the use of activating agents like HOBt or Oxyma Pure can help suppress racemization. The N-acetyl group on this compound is generally stable under these conditions, but careful optimization of the coupling step is necessary to ensure high diastereoselectivity.
Post-Translational Modification Strategies Utilizing this compound Handles
Post-translational modifications (PTMs) are crucial for regulating protein function in vivo. mdpi.com The incorporation of ncAAs with unique chemical handles can provide a means for site-specific, post-translational modification of proteins in vitro. rsc.org this compound can serve as a unique handle for such modifications.
The difluorophenyl ring itself is relatively inert, but its electronic properties can influence the local environment within the protein. The true utility as a handle may lie in the N-acetyl group. While the acetyl group is a common modification in nature, the specific context of an N-terminally acetylated, fluorinated amino acid could be exploited for targeted enzymatic or chemical reactions.
For instance, specific deacetylases might recognize this moiety, allowing for its removal and the unmasking of a free amine for subsequent labeling. Conversely, the difluorophenyl ring could serve as a recognition element for engineered enzymes or binding proteins, guiding a modification to a nearby site. The fluorine atoms can also be used as probes in ¹⁹F-NMR studies to monitor conformational changes upon modification. researchgate.net Although direct chemical reactions targeting the C-F bonds are challenging, the unique electronic nature of the fluorinated ring could be exploited in bioorthogonal reactions that are currently under development.
Structural and Conformational Probing Via N Acetyl 2,4 Difluoro L Phenylalanine Incorporation
Modulation of Peptide and Protein Conformation by Fluorine
The substitution of hydrogen with fluorine, the most electronegative element, can significantly influence the conformational preferences of peptides and proteins. nih.gov This modulation stems from the unique properties of the carbon-fluorine bond, which is highly polarized and stronger than a carbon-hydrogen bond. nih.gov The introduction of fluorine can alter local stereoelectronic effects, leading to changes in backbone dihedral angles and side-chain orientations, thereby impacting secondary and tertiary structures. canterbury.ac.nz
The effect of fluorination on peptide and protein stability is context-dependent, relying on the position and number of fluorine atoms. nih.gov For instance, incorporating fluorinated amino acids can enhance thermal and chemical stability. canterbury.ac.nz This "fluoro-stabilization effect" has been observed in various systems. nih.gov Fluorination can influence protein folding, stability, and interactions by modifying properties like hydrophobicity, acidity/basicity, and the propensity to form specific secondary structures. nih.gov
One clear example of fluorine's impact on protein stability comes from studies on ubiquitin, where proline residues were replaced by fluorinated analogs. The incorporation of (2S,4R)-4-fluoroproline, which pre-organizes the polypeptide chain into its required conformation, resulted in a significant increase in the protein's conformational stability. nih.gov
| Protein Variant | Modification | Change in Free Energy of Folding (ΔΔGfold) | Reference |
|---|---|---|---|
| (4R)-FPro-ubiquitin | Global substitution of three proline residues with (2S,4R)-4-fluoroproline | +4.71 kJ·mol−1 | nih.gov |
This stabilizing effect is attributed to the fluorinated proline derivative favoring a specific pyrrolidine (B122466) ring pucker (Cγ-exo) that is present in the wild-type protein structure, thus reducing the entropic cost of folding. nih.gov Such studies underscore the power of using fluorinated amino acids to rationally engineer protein stability.
Investigating Aromatic Interactions in Biomacromolecules
Aromatic amino acid side chains participate in a variety of non-covalent interactions crucial for protein structure and function, including hydrophobic, π-π stacking, and cation-π interactions. nih.govsciety.org Distinguishing the precise contribution of these forces is challenging with standard mutagenesis. nih.gov Serial fluorination of the aromatic ring of phenylalanine provides a validated method to systematically alter the side chain's electrostatic properties with minimal steric perturbation. sciety.org
Fluorine atoms are highly electron-withdrawing, which alters the quadrupole moment of the aromatic ring. As the number of fluorine atoms on the phenyl ring increases, the π-surface becomes progressively electron-deficient. This modulation allows researchers to use fluorinated phenylalanine analogs, including 2,4-difluoro-L-phenylalanine, as "molecular rheostats" to tune the strength of electrostatic interactions. nih.gov For example, a more electron-deficient ring will weaken cation-π interactions, which rely on the interaction between a positive charge and the electron-rich face of an aromatic ring. sciety.org
This approach has been used to probe the functional roles of aromatic residues in diverse systems, from ligand recognition sites to ion channels. nih.govsciety.org By observing the functional consequences of incorporating phenylalanine analogs with varying degrees of fluorination, researchers can dissect the importance of electrostatic forces in specific biological mechanisms. biorxiv.org
| Incorporated Amino Acid at Position F1486 | Observed Effect | Interpretation | Reference |
|---|---|---|---|
| Pentafluorophenylalanine | Significant leftward shift (~7 mV) in the midpoint of steady-state inactivation | The interaction of the F1486 side-chain within the inactivated state of the channel is enhanced by the near-isosteric fluorine substitution. | nih.gov |
In the study highlighted in Table 2, the substitution of a critical phenylalanine residue in a sodium ion channel with a highly fluorinated analog enhanced the channel's inactivation process. This finding suggests that the interaction involving this aromatic side chain is strengthened by the altered electrostatic properties conferred by the fluorine atoms. nih.gov
N-Acetyl-2,4-difluoro-L-phenylalanine as a Conformational Constraint in Biomolecular Structures
Beyond its use as a probe, the incorporation of this compound can serve as a tool to impose conformational constraints on a peptide backbone or protein structure. Non-canonical amino acids with di-substituted aromatic side chains are known to be conformationally more restricted. nih.gov This restriction arises from the steric and electronic influence of the substituents on the rotational freedom around the chi (χ) angles of the amino acid side chain.
The two fluorine atoms at the ortho (2) and para (4) positions of the phenyl ring in 2,4-difluoro-L-phenylalanine create a unique electronic and steric profile. The electron-withdrawing nature of the fluorine atoms alters the interaction of the aromatic ring with its environment, while their size can create steric clashes that disfavor certain side-chain rotamers. This can, in turn, influence the local peptide backbone conformation, potentially favoring specific secondary structures like β-turns or restricting the flexibility of loops. researchgate.net
In the context of drug design, decreasing the flexibility of a peptide by incorporating conformationally restricted amino acids can be advantageous. wikipedia.org A more rigid conformation can lead to enhanced binding affinity for a target receptor by reducing the entropic penalty upon binding. In acyldepsipeptide (ADEP) antibiotics, for example, conformational restriction of the molecule, which contains a difluorophenylalanine moiety, was shown to significantly increase its antimicrobial activity by enhancing its ability to bind and activate the ClpP protease. wikipedia.org While this example does not involve the N-acetylated form, it highlights the principle that the difluorophenylalanine structure can be used to stabilize a bioactive conformation and improve biological function. Therefore, this compound can be strategically employed in peptide chemistry to enforce specific structural motifs and probe the conformational requirements for biological activity.
Applications of N Acetyl 2,4 Difluoro L Phenylalanine in Peptidomimetic and Protein Engineering Research
Design Principles for Peptidomimetics Utilizing Fluorinated Phenylalanine Derivatives
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability and bioavailability. The design of peptidomimetics often involves replacing natural amino acids with synthetic analogs. Fluorinated phenylalanine derivatives, including N-Acetyl-2,4-difluoro-L-phenylalanine, are particularly valuable in this context. The introduction of fluorine can modulate key parameters like acidity, hydrophobicity, and conformation without drastically increasing steric bulk, as fluorine's van der Waals radius is only slightly larger than that of hydrogen. nih.gov These modifications are critical for tuning the interaction of a peptide with its biological target.
A primary goal in peptide engineering is to increase resistance to enzymatic degradation. The carbon-fluorine (C-F) bond is exceptionally strong and stable, and its introduction into a peptide backbone can shield adjacent peptide bonds from proteolytic cleavage, thereby increasing the peptide's metabolic stability and in vivo half-life. beilstein-journals.org The incorporation of fluorinated aromatic amino acids can also bolster the thermal and chemical stability of proteins. nih.gov
Furthermore, fluorination significantly alters the hydrophobicity of the amino acid side chain. While highly fluorinated chains are intensely hydrophobic, the effect of mono- or di-fluorination on a phenyl ring is more nuanced, influencing electronic properties and intermolecular interactions. This modulation of hydrophobicity is a critical design element, as it affects peptide folding, membrane permeability, and the affinity of protein-ligand binding. nih.govbeilstein-journals.org The increased hydrophobicity can enhance binding affinity by promoting the displacement of water molecules from a binding pocket. beilstein-journals.org
| Property | Standard Phenylalanine Peptide | Fluorinated Phenylalanine Peptide (e.g., containing 2,4-difluoro-L-phenylalanine) | Rationale for Change |
|---|---|---|---|
| Metabolic Stability | Susceptible to proteolysis | Enhanced | The strong C-F bond provides steric and electronic shielding against enzymatic degradation. beilstein-journals.org |
| Hydrophobicity | Baseline | Modulated/Increased | Fluorine atoms increase the nonpolar surface area of the side chain, altering interactions with aqueous environments. beilstein-journals.org |
| Binding Affinity | Standard | Potentially Increased | Changes in hydrophobicity and electronic interactions (e.g., cation-π) can lead to tighter binding with biological targets. beilstein-journals.orgelectronicsandbooks.com |
| Conformation | Flexible | Potentially more constrained | The electronic and steric properties of fluorine can influence local dihedral angles and favor specific secondary structures. nih.gov |
This compound and similar analogs are instrumental in probing structure-activity relationships (SAR). By systematically replacing a native phenylalanine with its difluorinated counterpart, researchers can dissect the contribution of the aromatic ring to a peptide's biological activity. The two fluorine atoms on the phenyl ring alter its electronic properties, specifically the quadrupole moment, which is crucial for interactions like cation-π and π-π stacking. nih.gov
This substitution allows for the fine-tuning of electronic and steric parameters to optimize receptor binding and efficacy. For example, studies on G protein-coupled receptors (GPCRs) have used fluorinated phenylalanine analogs to investigate the importance of cation-π interactions between peptide ligands and receptor residues. electronicsandbooks.com By correlating changes in binding affinity or biological response with the specific fluorination pattern, a detailed understanding of the molecular interactions driving recognition and signaling can be achieved.
This compound as a Building Block for Molecular Probes
The unique properties of fluorine make it an excellent reporter for biophysical studies. This compound serves as a precursor for incorporating 2,4-difluoro-L-phenylalanine into peptides and proteins, which can then be used as molecular probes. The fluorine-19 (¹⁹F) nucleus is 100% naturally abundant, has a spin of ½, and exhibits high sensitivity in Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov Since fluorine is virtually absent in biological systems, ¹⁹F NMR provides a background-free signal for studying protein structure, dynamics, and interactions. nih.govnih.gov
Incorporating 2,4-difluoro-L-phenylalanine at specific sites allows researchers to monitor local environmental changes upon ligand binding, protein folding, or conformational shifts. caymanchem.com The chemical shift of the ¹⁹F signal is highly sensitive to the local environment, providing high-resolution data on specific protein regions. nih.gov Additionally, radio-labeled versions (with ¹⁸F) of fluorinated phenylalanine derivatives are used as tracers in Positron Emission Tomography (PET), a powerful molecular imaging technique for visualizing metabolic processes and diagnosing diseases like cancer. nih.govresearcher.life
Development of Enzyme Substrates and Inhibitor Analogs for Mechanistic Studies
Fluorinated amino acids, prepared from precursors like this compound, are widely employed in the design of enzyme inhibitors and mechanistic probes. nih.gov The electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups or modify the electronic character of the aromatic ring, influencing how a substrate or inhibitor interacts with an enzyme's active site. nih.gov
These analogs can act as competitive inhibitors or become part of mechanism-based inactivators. By replacing the native phenylalanine in a substrate with 2,4-difluoro-L-phenylalanine, researchers can study enzyme mechanisms and specificity. chemimpex.com For instance, the altered electronic properties of the fluorinated ring can affect the rate of enzymatic reactions, providing insight into transition state stabilization. This approach has been valuable in medicinal chemistry for developing potent and selective enzyme inhibitors for various therapeutic targets. nih.govchemimpex.com
| Application Area | Technique/Approach | Role of 2,4-difluoro-L-phenylalanine | Information Gained |
|---|---|---|---|
| Molecular Probes | ¹⁹F NMR Spectroscopy | Serves as a non-perturbative, site-specific NMR reporter. nih.gov | Local protein structure, conformational changes, ligand binding, and protein dynamics. nih.gov |
| Molecular Imaging | Positron Emission Tomography (PET) | Used as a component of ¹⁸F-labeled radiotracers. nih.gov | Tumor metabolism and differentiation of neoplastic tissue from treatment-induced changes. researcher.life |
| Enzyme Inhibition | Design of Inhibitor Analogs | Acts as a bioisostere for phenylalanine, modifying binding and reactivity. chemimpex.com | Structure-activity relationships for inhibitor potency and selectivity. |
| Mechanistic Studies | Use as a Substrate Analog | Perturbs the electronic environment within the enzyme's active site. nih.gov | Insights into enzyme mechanisms, substrate recognition, and transition state analysis. |
Biochemical and Mechanistic Insights from N Acetyl 2,4 Difluoro L Phenylalanine Studies
Elucidating Protein-Protein and Protein-Ligand Interactions
The introduction of fluorinated phenylalanine analogs into peptides and proteins serves as a powerful method for dissecting the intricacies of molecular recognition. The fluorine atoms on the phenyl ring of 2,4-difluoro-L-phenylalanine alter the electrostatic potential and hydrophobicity of the side chain, thereby modulating its interaction with binding partners. nih.gov These alterations can be precisely monitored using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, a technique that offers high sensitivity and a wide chemical shift dispersion, making it an excellent tool for studying protein structure and ligand binding without interference from other atoms in the biological sample. ucla.edunih.gov
Research on the interaction between the yeast G protein-coupled receptor (GPCR), Ste2p, and its peptide ligand, α-factor, demonstrates the utility of fluorinated phenylalanine. In these studies, systematic replacement of a key tyrosine residue in the α-factor with various fluorinated phenylalanine analogs revealed a direct correlation between the degree of fluorination and the binding affinity (Kd). nih.govacs.org Progressive fluorination of the aromatic ring led to a measurable decrease in binding affinity, providing strong evidence for a cation-π interaction between the peptide and the receptor. nih.gov
While specific Kd values for N-Acetyl-2,4-difluoro-L-phenylalanine are not extensively documented in publicly available literature, the principles derived from studies with similar analogs are directly applicable. The electron-withdrawing nature of the two fluorine atoms at the 2 and 4 positions of the phenyl ring significantly reduces the quadrupole moment of the aromatic ring, thereby weakening potential cation-π interactions. This effect can be quantified and is a critical factor in the binding energy of protein-ligand and protein-protein complexes. nih.gov
Table 1: Influence of Phenylalanine Fluorination on Ligand-Receptor Binding Affinity
| α-Factor Analogue (at position 13) | Dissociation Constant (Kd) in nM | Relative Binding Affinity |
| Phenylalanine | 26.2 | 1.00 |
| 4-Fluoro-L-phenylalanine | 45.1 | 0.58 |
| 2,3,4,5,6-Pentafluoro-L-phenylalanine | 177.3 | 0.15 |
Data adapted from studies on the binding of fluorinated α-factor analogues to the Ste2p receptor in Saccharomyces cerevisiae. nih.gov This interactive table illustrates how increasing fluorination weakens the binding affinity, a principle that would apply to interactions involving 2,4-difluoro-L-phenylalanine.
The N-acetyl group adds another layer of specificity, mimicking a post-translationally modified N-terminus of a protein. This allows for the investigation of binding partners that specifically recognize acetylated motifs, providing a more nuanced understanding of the protein interactome.
Probing Enzyme-Substrate Complexes and Reaction Mechanisms
Fluorinated amino acids are widely used as mechanistic probes and inhibitors for various enzymes due to their ability to mimic natural substrates while possessing altered electronic properties. nih.gov The N-acetyl group in this compound makes it a potential substrate or inhibitor for enzymes that process N-acetylated amino acids, such as N-acyl-L-aminoacid amidohydrolases (acylases) or specific proteases. azom.com
Furthermore, fluorinated analogs can serve as powerful inhibitors. A dipeptide containing a difluorinated phosphonomethyl-L-phenylalanine moiety has been identified as a potent inhibitor of protein tyrosine phosphatase non-receptor type 1. drugbank.com This highlights the potential for difluorophenylalanine derivatives to be developed as highly specific enzyme inhibitors. The introduction of fluorine can alter the pKa of nearby functional groups or stabilize or destabilize reaction intermediates, providing valuable mechanistic insights. nih.gov
Table 2: Examples of Fluorinated Analogs as Enzyme Probes
| Enzyme | Fluorinated Analog | Observation | Mechanistic Insight |
| L-leucine specific receptor (E. coli) | 4-Fluoro-L-phenylalanine | Binds to the receptor with a KD of 0.26 µM | Demonstrates that the receptor can accommodate fluorinated analogs, allowing for ¹⁹F NMR studies of the binding site. |
| Phenylalanine Hydroxylase | 3-(2-Thienyl)-L-alanine | Acts as a competitive substrate analogue | Allows for the crystallization of the enzyme-substrate complex, revealing details of the active site. researchgate.net |
| Carboxypeptidase A | N-[Nα-(4-amino-4-deoxypteroyl)-Nδ-hemiphthaloyl-L-ornithinyl]-L-phenylalanine | Prodrug is efficiently cleaved to release a potent inhibitor | Demonstrates the utility of N-acylated phenylalanine derivatives in enzyme-prodrug therapy strategies. drugbank.com |
This interactive table provides examples from the literature where fluorinated or N-acylated phenylalanine analogs have been used to study enzyme mechanisms, illustrating the approaches that can be applied to this compound.
Investigating Protein Folding Dynamics and Stability
A significant area of research is the effect of fluorination on protein stability and folding. Incorporating highly fluorinated amino acids into the hydrophobic core of proteins has been shown to be a general strategy for enhancing their thermodynamic stability. nih.govnih.gov This stabilization is primarily attributed to the increased hydrophobicity of the fluorinated side chains, which leads to a more favorable burial of these residues away from the aqueous solvent. nih.gov
Studies on de novo designed four-helix bundle proteins, where leucine residues in the hydrophobic core were replaced with hexafluoroleucine, demonstrated a significant increase in the free energy of folding (ΔG°fold). nih.gov For example, replacing 50% of the core leucine residues with hexafluoroleucine increased the protein's stability from -18.0 kcal/mol to -27.6 kcal/mol. nih.gov This substantial stabilization is explained by the increase in the buried hydrophobic surface area upon folding. nih.gov
Similarly, tetrafluorinated phenylalanines have been incorporated into the villin headpiece subdomain HP35, resulting in enhanced thermal and thermodynamic stability. researchgate.net The melting temperature (Tm), a key indicator of thermal stability, is often used to quantify these effects. While direct Tm measurements for proteins containing 2,4-difluoro-L-phenylalanine are sparse, the established principles suggest that its incorporation into a protein's hydrophobic core would likely lead to a significant increase in stability.
Table 3: Thermodynamic Stability of Proteins with Fluorinated Amino Acids
| Protein | Modification | ΔG°fold (kcal/mol) | Change in Stability (ΔΔG°fold) |
| α4H (four-helix bundle) | None (Leucine core) | -18.0 | - |
| α4F3a (four-helix bundle) | Leucine to Hexafluoroleucine (50% of core) | -27.6 | -9.6 |
| Ubiquitin | Proline to (4R)-4-Fluoroproline | Not specified | Increase of 24.71 kJ/mol (5.9 kcal/mol) |
Data compiled from studies on designed proteins and ubiquitin. nih.govuco.es This interactive table showcases the significant stabilizing effects of incorporating fluorinated amino acids, a principle that is expected to apply to 2,4-difluoro-L-phenylalanine.
The N-acetyl group can also influence protein dynamics and aggregation. For instance, N-acetyl-L-phenylalanine methyl ester has been shown to self-assemble, a behavior governed by hydrophobic interactions, which is relevant to the study of protein aggregation diseases. nih.gov
Analysis of Metabolic Pathways Involving Fluorinated Amino Acids in Model Organisms
Model organisms such as Escherichia coli and Saccharomyces cerevisiae are instrumental in understanding the metabolic fate and potential toxicity of unnatural amino acids. The metabolism of this compound in these organisms would likely involve pathways for both N-acetylated amino acids and fluorinated aromatic compounds.
In E. coli, the enzymatic synthesis of N-acetyl-L-phenylalanine from acetyl-CoA and L-phenylalanine is catalyzed by the enzyme acetyl-CoA-L-phenylalanine α-N-acetyltransferase. ucla.edunih.gov It is conceivable that this enzyme, or other N-acetyltransferases with broader substrate specificity, could catalyze the N-acetylation of 2,4-difluoro-L-phenylalanine if it were supplied to the cells. Conversely, if this compound is provided externally, it would require transport into the cell, likely via amino acid permeases, and subsequent deacetylation by acylases to enter the cellular pool of phenylalanine analogs. The metabolism of acetyl-CoA is central to these processes. researchgate.net
In Saccharomyces cerevisiae, the metabolism of amino acids is tightly regulated and involves a multitude of transporters and metabolic enzymes. nih.govnih.govmdpi.com Studies with the toxic analog p-fluorophenylalanine (FPA) in yeast have revealed mechanisms of resistance, which include reduced incorporation of the analog into proteins. asm.org This suggests that the cellular machinery can, to some extent, discriminate between natural phenylalanine and its fluorinated counterparts. The introduction of this compound into yeast would test the substrate specificities of various amino acid permeases and N-acyl-amino acid hydrolases. High intracellular concentrations of certain amino acids can be toxic to yeast, and the cell employs mechanisms to downregulate transporters to prevent over-accumulation. mdpi.com The metabolic fate would likely involve either deacetylation and incorporation into proteins or degradation through pathways like the Ehrlich pathway, which converts aromatic amino acids into aroma compounds. mdpi.com
Table 4: Key Enzymes and Pathways in the Metabolism of Related Compounds in Model Organisms
| Organism | Compound/Process | Key Enzymes/Pathways | Significance |
| Escherichia coli | N-acetylation of Phenylalanine | Acetyl-CoA-L-phenylalanine α-N-acetyltransferase | Demonstrates a direct pathway for the synthesis of N-acetylated phenylalanine from cellular precursors. ucla.edunih.gov |
| Escherichia coli | Acetyl-CoA Metabolism | Acetate kinase (ACK), Phosphate acetyltransferase (PTA), Acetyl-CoA synthetase (ACS) | Central pathways providing the acetyl group for N-acetylation reactions. researchgate.net |
| Saccharomyces cerevisiae | Phenylalanine Metabolism | Ehrlich Pathway (aromatic aminotransferases, decarboxylases, alcohol dehydrogenases) | A major catabolic route for aromatic amino acids, leading to the production of fusel alcohols. mdpi.com |
| Saccharomyces cerevisiae | Amino Acid Transport | General amino acid permease (Gap1), specific permeases (e.g., Bap2, Tat2) | Mediate the uptake of amino acids and their analogs from the environment, which is the first step in their metabolism. nih.gov |
This interactive table summarizes the known metabolic pathways in E. coli and S. cerevisiae that would be relevant for the processing of this compound.
Advanced Spectroscopic and Analytical Characterization of N Acetyl 2,4 Difluoro L Phenylalanine and Its Bioconjugates
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for elucidating the three-dimensional structure and dynamics of biomolecules at atomic resolution. The introduction of fluorine atoms into amino acids enhances the capabilities of NMR studies.
For the parent compound, N-acetyl-L-phenylalanine, specific proton (¹H) NMR chemical shifts have been identified. For instance, in an aqueous solution, the CH group in the alpha position to the amine shows a characteristic shift region between 4.2 and 4.8 ppm. magritek.commagritek.com This provides a basis for comparing the structural effects of fluorination.
| Compound | Functional Group | ¹H NMR Chemical Shift (ppm) | Solvent |
| N-Acetyl-L-phenylalanine | α-CH | 4.2 - 4.8 | D₂O |
| L-Phenylalanine | α-CH | 3.8 - 4.2 | D₂O |
This interactive table provides a comparison of the proton NMR chemical shifts for N-Acetyl-L-phenylalanine and its parent amino acid, L-Phenylalanine.
Fluorine-19 (¹⁹F) NMR spectroscopy is an exceptionally sensitive method for probing the local environment within a biomolecule. nih.gov The ¹⁹F nucleus has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, resulting in a sensitivity that is 83% of that of protons. ucla.edu Furthermore, the ¹⁹F chemical shift is highly sensitive to the surrounding electronic environment, spanning a range of over 400 ppm, which makes it an exquisite probe for subtle conformational changes, ligand binding, and protein folding. nih.govucla.edu
The absence of fluorine in most biological systems means that ¹⁹F NMR spectra of proteins containing fluorinated amino acids are free from background signals. nih.gov This allows for clear, unambiguous detection of the labeled sites. Studies using fluorinated phenylalanine analogs have demonstrated that the ¹⁹F chemical shift is a powerful tool for monitoring protein-ligand interactions and conformational changes. nih.gov For example, protein-induced shifts in the ¹⁹F NMR spectrum of 4-fluoro-L-phenylalanine have been used to confirm its binding to specific receptors. nih.gov
Key Advantages of ¹⁹F NMR:
High Sensitivity: The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance. nih.govucla.edu
Wide Chemical Shift Range: Makes it highly sensitive to the local chemical environment. ucla.edu
No Biological Background: Fluorine is virtually absent in biological systems, resulting in background-free spectra. ucla.edu
Minimal Perturbation: Fluorine substitution for hydrogen is a conservative modification that generally does not significantly alter protein structure or function. ucla.edu
While one-dimensional ¹⁹F NMR is excellent for probing specific sites, multi-dimensional NMR techniques are essential for determining the complete three-dimensional structure of proteins and for studying their dynamics. utoronto.ca The incorporation of ¹⁹F-labeled amino acids can be coupled with traditional ¹H, ¹³C, and ¹⁵N-based multi-dimensional NMR experiments to provide long-range distance restraints and detailed structural information. nih.gov
Techniques such as ¹H-¹⁹F Nuclear Overhauser Effect Spectroscopy (NOESY) can provide through-space distance information between the fluorine atom and nearby protons, which is crucial for defining the protein's fold. anu.edu.au For larger proteins, where spectral overlap and rapid signal decay can be problematic, advanced techniques like Transverse Relaxation Optimized Spectroscopy (TROSY) are employed. nih.govnih.gov The use of specific isotope labeling, including fluorinated amino acids, in conjunction with TROSY-based experiments has made it possible to study the structure and dynamics of very large protein complexes. utoronto.ca
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are powerful techniques for analyzing the vibrational modes of molecules, providing insights into their structure and bonding. nih.govnih.gov For N-acetylated amino acids, characteristic vibrational bands associated with the amide and carboxyl groups are of particular interest.
In the IR spectrum of N-acetyl-L-phenylalanine, sharp bands corresponding to the carboxyl group (COO⁻) are observed. researchgate.net For instance, the free ligand exhibits bands at approximately 1695 cm⁻¹ and 1552 cm⁻¹. researchgate.net Upon coordination to a metal ion, these bands shift, indicating the involvement of the carboxyl oxygen atoms in binding. researchgate.net The introduction of fluorine atoms in N-Acetyl-2,4-difluoro-L-phenylalanine is expected to influence the vibrational frequencies of the phenyl ring C-H and C-C stretching modes, as well as other skeletal vibrations, providing a unique spectroscopic signature.
Raman spectroscopy, which is highly sensitive to the vibrations of non-polar bonds, is particularly well-suited for studying the aromatic side chain of phenylalanine. researchgate.net The vibrational modes of the phenyl ring can provide information about the local environment and conformational changes. The C-F bonds in this compound will also have characteristic vibrational frequencies that can be detected by IR and Raman spectroscopy, offering additional probes for structural analysis.
| Technique | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Compound |
| Infrared (IR) | Carboxyl (COO⁻) | ~1695 and ~1552 | N-Acetyl-L-phenylalanine |
| Raman | Phenyl Ring Modes | Varies | Phenylalanine-containing peptides |
This interactive table summarizes key vibrational bands for N-acetylated amino acids and related compounds.
Mass Spectrometry (MS) for Characterization of Modified Peptides and Proteins
Mass spectrometry (MS) is an indispensable tool for confirming the successful incorporation of non-canonical amino acids into peptides and proteins and for characterizing the resulting bioconjugates. nih.gov High-resolution MS techniques, such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI), can accurately determine the molecular weight of the modified protein, confirming the presence of the fluorinated amino acid. nih.gov
Tandem mass spectrometry (MS/MS) is used to sequence peptides and pinpoint the exact location of the modification. arxiv.org In a typical proteomics workflow, the protein of interest is enzymatically digested (e.g., with trypsin), and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The fragmentation pattern of a peptide containing this compound will show a characteristic mass shift in the fragment ions containing the modified residue, allowing for its unambiguous identification.
For N-acetyl-L-phenylalanine, the molecular weight is 207.23 g/mol . nih.gov The introduction of two fluorine atoms in place of two hydrogens in this compound would result in a predictable mass increase, which can be precisely measured by MS.
X-ray Crystallography and Diffraction Studies on this compound Containing Constructs
X-ray crystallography is the gold standard for determining the high-resolution three-dimensional structure of molecules, including peptides and proteins. nih.gov Obtaining well-ordered crystals of the molecule of interest is a prerequisite for this technique. The resulting diffraction pattern is used to calculate an electron density map, from which the atomic coordinates can be determined.
Furthermore, crystallographic studies of proteins containing this compound can provide precise details about the conformational effects of the fluorine substitutions and how they influence interactions with other molecules. The crystal structure can reveal how the fluorinated phenyl ring packs within the protein core or at protein-protein interfaces, providing valuable insights into the role of aromatic interactions in protein stability and function. nih.gov Crystal structure analyses of related N-acetylated aromatic compounds have demonstrated the detailed intermolecular interactions, such as hydrogen bonding and π-π stacking, that stabilize the crystal lattice. eurjchem.comresearchgate.net
Computational and Theoretical Studies on N Acetyl 2,4 Difluoro L Phenylalanine Analogs
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are essential for elucidating the fundamental electronic structure and predicting the reactivity of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations are frequently employed to study amino acid analogs. nih.govnih.gov
For instance, extensive computational and experimental studies on the analog N-Acetyl-Phenylalanine-NH2 (NAPA) have utilized various levels of theory to characterize its conformational landscape. nih.govscirp.org These studies identify stable conformers and calculate their relative energies, providing insight into the molecule's preferred shapes. The introduction of two highly electronegative fluorine atoms at the 2- and 4-positions of the phenyl ring in N-Acetyl-2,4-difluoro-L-phenylalanine is expected to significantly alter its electronic properties compared to the non-fluorinated parent compound. The C-F bond's reversed dipole moment compared to a C-H bond modifies the electrostatic potential of the aromatic ring, which can influence intramolecular and intermolecular interactions. acs.org
| Method | Basis Set | Properties Calculated for NAPA | Key Findings for NAPA |
|---|---|---|---|
| DFT (B3LYP, BLYP) | 6-311G(df,p), 6-31+G(d), etc. | Conformational geometries, relative energies, vibrational frequencies. nih.gov | Identified stable conformers (βLanti, γLgauche+, γLgauche-) and calculated their relative energies (e.g., 0.00 to 0.67 kcal/mol). nih.gov |
| MP2 | 6-31+G(d) | Relative conformational energies. nih.gov | Provided similar relative energies to DFT methods, confirming the stability of identified conformers. nih.gov |
| Atoms-In-Molecules (AIM) | N/A | Intramolecular interactions, bond critical points. nih.gov | Characterized intramolecular hydrogen bonds and other weak interactions stabilizing the conformers. nih.gov |
| DFT (wB97XD) | cc-pVTZ | Thermodynamic parameters (Enthalpy, Gibbs Free Energy) of hydration. scirp.org | Quantified the energetic changes upon sequential addition of water molecules to the peptide backbone. scirp.orgscirp.org |
*Data is for the analog N-Acetyl-Phenylalanine-NH2 (NAPA).
Molecular Dynamics Simulations of this compound within Peptides and Proteins
Molecular dynamics (MD) simulations allow researchers to study the dynamic behavior of molecules over time, providing insights into the conformational flexibility of peptides and proteins and their interactions with their environment. nih.govmdpi.com A critical prerequisite for accurate MD simulations is a well-parameterized force field, which is a set of equations and associated parameters that describe the potential energy of the system. nih.gov
Simulating fluorinated amino acids like this compound requires specialized force field parameters because the unique properties of fluorine are not always captured by standard parameters. nih.gov Significant effort has been dedicated to developing and validating force fields for fluorinated aromatic amino acids for use with common packages like AMBER and CHARMM. nih.govacs.orgbiorxiv.orgbiorxiv.orgfu-berlin.de These parameters are derived by fitting to high-level quantum mechanical calculations and validated by comparing simulation results with experimental data, such as NMR relaxation rates. nih.govbiorxiv.org
| Force Field Family | Specific Force Field | Relevance to Fluorinated Amino Acids |
|---|---|---|
| AMBER | AMBER ff15ipq | Parameters have been specifically developed and validated for various fluorinated aromatic amino acids, including 4F-phenylalanine. These are derived using the implicitly polarized charge (IPolQ) scheme. nih.govacs.orgbiorxiv.org |
| AMBER | AMBER ff14SB | Parameter sets have been developed for fluorinated aliphatic amino acids and some unnatural tyrosine derivatives for use with this force field. biorxiv.orgfu-berlin.de |
| CHARMM | CHARMM36 | Parameters for multiple fluorinated amino acids have been added to the CHARMM36 protein force field and the CHARMM general force fields. fu-berlin.de |
In Silico Docking and Interaction Predictions for Fluorinated Amino Acid Derivatives
In silico molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when it binds to a second molecule (a receptor, typically a protein). nih.govresearchgate.neteurofinsdiscovery.com This method is instrumental in drug discovery for screening virtual libraries of compounds against a biological target. chemrxiv.org For fluorinated derivatives, docking can help predict how the inclusion of fluorine atoms will affect binding interactions and potency. nih.gov
The process involves placing the ligand in the binding site of the protein and using a scoring function to estimate the binding free energy. eurofinsdiscovery.commdpi.com The results can predict the most stable binding pose and provide a quantitative estimate of the binding affinity, often expressed in kcal/mol. chemrxiv.org
Fluorination can influence docking outcomes in several ways. The high electronegativity of fluorine can allow it to act as a hydrogen bond acceptor. nih.govacs.org The altered electrostatic surface of the aromatic ring can change π-π stacking and cation-π interactions with protein residues. Docking studies on fluorinated ligands have shown that these molecules can form stable interactions with protein backbones and side chains, such as arginine. nih.gov Furthermore, the replacement of hydrogen with fluorine can have steric effects and alter the desolvation penalty of binding, both of which are critical factors in the scoring functions. nih.govacs.org By comparing the docking scores and predicted interactions of fluorinated versus non-fluorinated analogs, researchers can make rational predictions about which modifications are most likely to improve binding affinity and specificity. frontiersin.org
| Target Protein Class | Docking Software/Method | Example Finding for Fluorinated Ligands | Reference |
|---|---|---|---|
| Bacterial Type IIA Topoisomerases | AutoDockTools | Used to predict the binding of fluoroquinolone derivatives to the quinolone resistance-determining region (QRDR). Validation showed low deviation (<2 Å) between predicted and crystal structures. mdpi.com | mdpi.com |
| Human Serum Albumin | Autodock Vina | Successfully predicted the binding strength of perfluorinated alkyl acids (PFAAs), with results largely falling within one standard deviation of measured values. nih.gov | nih.gov |
| Staphylococcus aureus DNA Gyrase B | CLC Drug Discovery Workbench (MMFF94 force field) | Docking scores were used to evaluate the interaction of benzamide (B126) derivatives, with results correlated to co-crystallized ligands to validate the method. mdpi.com | mdpi.com |
| Various Protein Targets | PyRx (utilizing Autodock Vina) | Used for virtual screening of ligand libraries against protein targets, yielding binding affinities (e.g., -18.2 kcal/mol for a top ligand). chemrxiv.org | chemrxiv.org |
Future Directions and Emerging Research Avenues for N Acetyl 2,4 Difluoro L Phenylalanine Research
Expanding the Scope of Genetic Code Expansion Technologies
Genetic code expansion (GCE) technology enables the site-specific incorporation of non-canonical amino acids (ncAAs) into proteins, providing a powerful tool for modifying protein structure and function. nih.govmdpi.com The future of N-Acetyl-2,4-difluoro-L-phenylalanine research is intrinsically linked to advancements in this field. A primary challenge and opportunity lie in the development of highly efficient and orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pairs that can specifically recognize and incorporate this compound in response to a unique codon, such as a stop codon. mdpi.comresearchgate.net
Future research will likely focus on:
Directed Evolution of Synthetases: Employing high-throughput screening and selection strategies to evolve existing aaRSs, such as the tyrosyl- or leucyl-tRNA synthetases, to create variants with high specificity for this compound. biorxiv.org This will be crucial for achieving high-fidelity incorporation in both prokaryotic and eukaryotic expression systems. nih.govresearchgate.net
Multi-Site Incorporation: Moving beyond single-site incorporation to develop systems capable of inserting multiple instances of this compound into a single polypeptide chain. This would allow for more significant modulation of a protein's biophysical properties, such as stability and folding.
In Vivo Biosynthesis: Engineering metabolic pathways within host organisms to synthesize this compound from simpler precursors. This would eliminate the need to supply the ncAAs exogenously, facilitating more complex and long-term experiments in cell culture and potentially in whole organisms.
The successful genetic encoding of this compound will open the door to creating proteins with novel catalytic activities, enhanced stability, and unique spectroscopic handles for detailed biophysical studies.
| Research Avenue | Key Objective | Potential Impact |
| Synthetase Engineering | Develop a highly specific and efficient orthogonal aaRS/tRNA pair for this compound. | Enables high-fidelity, site-specific incorporation into proteins in various organisms. |
| Multi-Site Incorporation | Achieve efficient incorporation of multiple ncAAs into a single protein. | Allows for significant alteration of protein properties, creating novel functionalities. |
| In Vivo Biosynthesis | Engineer host cells to produce this compound internally. | Facilitates large-scale production of modified proteins and enables studies in whole organisms. |
Rational Design of Next-Generation Fluorinated Probes
The fluorine atoms in this compound serve as powerful probes for investigating protein structure, dynamics, and interactions. The introduction of fluorine can modulate properties like hydrophobicity, acidity, and conformation. nih.govbeilstein-journals.org Future research will focus on the rational design of proteins incorporating this amino acid to serve as highly sensitive probes.
Key areas of development include:
¹⁹F-NMR Spectroscopy: The two fluorine atoms provide a sensitive NMR signal that can report on the local chemical environment within a protein. Future work will involve incorporating this compound into proteins to study conformational changes upon ligand binding, protein-protein interactions, and the dynamics of protein folding. The distinct chemical shifts of the 2- and 4-position fluorine atoms could provide even more detailed structural information.
Enhanced Protein Stability: Fluorination is known to enhance the thermal and chemical stability of proteins and peptides. nih.govbeilstein-journals.org Systematic studies will be designed to understand how the 2,4-difluoro substitution pattern specifically influences hydrophobic interactions and protein folding, leading to the design of more robust therapeutic proteins and industrial enzymes.
Modulation of Enzyme Activity: The electron-withdrawing nature of fluorine can alter the electronic properties of the phenyl ring, potentially influencing enzyme-substrate interactions. Researchers will explore the incorporation of this compound into or near the active sites of enzymes to fine-tune their catalytic efficiency and substrate specificity.
| Probe Application | Design Principle | Information Gained |
| ¹⁹F-NMR | Site-specific incorporation of the difluorinated residue. | Real-time monitoring of local protein environment, conformation, and dynamics. |
| Protein Engineering | Strategic placement to enhance core hydrophobic packing. | Increased thermal and proteolytic stability for therapeutics and industrial enzymes. |
| Enzyme Modification | Incorporation near the active site to alter electronic environment. | Fine-tuning of catalytic activity, substrate binding, and reaction mechanisms. |
Applications in Advanced Materials Science and Bioconjugation Chemistry
The unique chemical properties of fluorinated compounds suggest promising future applications for this compound in materials science and bioconjugation. The incorporation of this amino acid into peptides and proteins can be used to create novel biomaterials with tailored properties.
Emerging research directions include:
Fluorinated Biomaterials: Peptides and proteins containing this compound could be designed to self-assemble into highly ordered structures such as nanofibers, hydrogels, and thin films. The fluorinated residues can drive assembly through unique fluorous interactions, leading to materials with enhanced stability and novel functionalities for applications in tissue engineering and drug delivery.
Bioconjugation Chemistries: While the difluorophenyl group is relatively inert, its unique electronic properties could be exploited in novel bioconjugation strategies. Future research may explore metal-catalyzed cross-coupling reactions or other advanced organic chemistry techniques that can selectively target the C-F bond or other positions on the fluorinated ring for specific labeling or cross-linking, although this remains a significant chemical challenge.
Integration with Systems Biology and Synthetic Biology Approaches for Fundamental Discoveries
The ability to introduce a precisely defined chemical modification into a protein provides a powerful tool for dissecting complex biological systems and for building novel biological circuits. The integration of this compound incorporation with systems and synthetic biology is a key future direction.
Potential applications include:
Probing Cellular Networks: By replacing a native phenylalanine or tyrosine with this compound in a key signaling protein, researchers can subtly perturb and then study the downstream effects on cellular signaling pathways. The fluorinated amino acid can alter protein-protein interactions or post-translational modifications, allowing for a detailed dissection of network connectivity and dynamics.
Engineering Novel Biological Circuits: In synthetic biology, proteins are used as building blocks to create new cellular functions. Incorporating this compound could be used to create protein switches that respond to new inputs or to build novel protein-protein interaction interfaces that are orthogonal to the native cellular machinery. This allows for the construction of more complex and robust synthetic circuits for applications in metabolic engineering and cell-based therapies.
Fundamental Mechanistic Studies: The site-specific incorporation of this fluorinated analog can help answer fundamental questions in biology. For example, it can be used to probe the role of specific aromatic residues in enzyme catalysis, protein folding pathways, and the mechanisms of protein aggregation in diseases.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-Acetyl-2,4-difluoro-L-phenylalanine, and how can reaction conditions be optimized?
- Methodology :
- Start with L-phenylalanine as the precursor. Acetylation is typically achieved using acetic anhydride or acetyl chloride in anhydrous dichloromethane with a base (e.g., triethylamine) to scavenge HCl .
- For fluorination at the 2,4-positions, electrophilic fluorinating agents like Selectfluor or DAST (diethylaminosulfur trifluoride) are recommended. Direct fluorination requires careful control of temperature (0–25°C) and stoichiometry to avoid over-fluorination or side reactions.
- Purification involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
Q. How can researchers confirm the structural integrity and purity of synthesized this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : H and F NMR validate the positions of fluorine substituents and acetyl groups. Aromatic proton signals at δ 7.0–7.5 ppm and fluorine signals near δ -110 to -120 ppm are typical .
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98% is standard for research-grade material) .
- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF confirms the molecular ion peak (e.g., [M+H] at m/z 268.2 for CHFNO) .
Q. What solvents and storage conditions are optimal for maintaining the stability of this compound?
- Methodology :
- Solubility : Dissolves in polar aprotic solvents (DMF, DMSO), sparingly in water. Avoid prolonged exposure to moisture to prevent hydrolysis of the acetyl group .
- Storage : Store at -20°C under inert gas (argon or nitrogen) in amber vials to prevent photodegradation. Desiccants (silica gel) are critical for long-term stability .
Advanced Research Questions
Q. How can regioselectivity be ensured during fluorination to achieve the 2,4-difluoro configuration?
- Methodology :
- Use directing groups (e.g., acetyl) to orient electrophilic fluorination. Computational modeling (DFT) predicts favorable sites for fluorine substitution based on electron density .
- Sequential fluorination: Introduce one fluorine at a time, monitoring intermediates via F NMR. Isotopic labeling (e.g., F) can track positional fidelity .
Q. What are the kinetic and thermodynamic considerations for this compound’s stability under physiological conditions?
- Methodology :
- pH Stability Studies : Incubate the compound in buffers (pH 2–9) at 37°C. Monitor degradation via HPLC. Acetyl groups are stable at neutral pH but hydrolyze under acidic/basic conditions .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures. Differential Scanning Calorimetry (DSC) identifies phase transitions .
Q. How does enantiomeric purity impact biological activity, and what analytical methods validate chirality?
- Methodology :
- Chiral HPLC : Use a Chiralpak® column with a hexane/isopropanol mobile phase to resolve enantiomers. Optical rotation ([α]) should match literature values for L-configuration .
- Biological Assays : Compare activity of enantiomers in enzyme inhibition studies (e.g., acetyltransferase assays). Impurities >2% can skew dose-response curves .
Q. What mechanistic insights exist for this compound’s role in peptide-based drug delivery systems?
- Methodology :
- Peptide Synthesis : Incorporate the compound into model peptides via solid-phase synthesis (Fmoc strategy). Fluorine’s electronegativity enhances membrane permeability and metabolic stability .
- Molecular Dynamics Simulations : Analyze interactions with lipid bilayers or target proteins (e.g., ACE2). Fluorine atoms may alter hydrophobic packing or hydrogen-bonding networks .
Key Considerations for Contradictory Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
